molecular formula C20H17ClN6O2S B2538624 3-chloro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1014046-61-7

3-chloro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No. B2538624
CAS RN: 1014046-61-7
M. Wt: 440.91
InChI Key: XOGOCHVVQSZMAW-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule is almost planar, with a dihedral angle between the aromatic rings of 2.82° .


Synthesis Analysis

The synthesis of similar compounds often involves a series of reactions. For instance, the synthesis of a related compound, “3-Chloro-6-hydrazinylpyridazine”, involved dissolving it in ethanol and adding malon dialdehyde bis-diethylacetal dropwise under continuous stirring. A few drops of acetic acid were also added as a catalyst, and the solution was refluxed for 2 hours .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its planarity and the dihedral angle between its aromatic rings . The packing results in polymeric chains extending along the a axis. In the crystal, molecules are connected to each other through intermolecular C-H⋯N hydrogen bonds, resulting in R(2)(2)(10) ring motifs .


Chemical Reactions Analysis

The chemical reactions of this compound could involve various processes, including nucleophilic aromatic substitution and Buchwald–Hartwig arylamination . These reactions can lead to the formation of new compounds with potential biological activity .

Scientific Research Applications

Antitumor Activity

The compound’s structure suggests potential antitumor properties. Researchers have synthesized similar derivatives and evaluated their effects against various cancer cell lines, including MCF-7 and CaCo-2 . Further investigations could explore its mechanism of action and potential as a novel chemotherapeutic agent.

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities. For instance, the inhibitory potency of a related compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2, and p70S6Kβ/S6K2) . Such studies could provide valuable insights into the potential therapeutic applications of this compound.

properties

IUPAC Name

3-chloro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2S/c1-14-11-12-27(25-14)20-10-9-19(23-24-20)22-16-5-7-17(8-6-16)26-30(28,29)18-4-2-3-15(21)13-18/h2-13,26H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGOCHVVQSZMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

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